2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
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Description
2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H17F3N4OS and its molecular weight is 358.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been found to interact with various biological targets . For instance, some 1,3,4-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can affect various downstream effects, including the inhibition of bacterial and cancer cell replication .
Pharmacokinetics
It is known that the mesoionic nature of thiadiazoles allows these compounds to cross cellular membranes, which could potentially impact their bioavailability .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This suggests that the compound could potentially have antimicrobial and anticancer effects.
Action Environment
It is known that the bioavailability of thiadiazole derivatives can be influenced by their ability to cross cellular membranes .
Properties
IUPAC Name |
3-methyl-5-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4OS/c1-10-19-14(24-21-10)22-7-5-11(6-8-22)9-23-13-4-2-3-12(20-13)15(16,17)18/h2-4,11H,5-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCSTYJDKMMGDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.